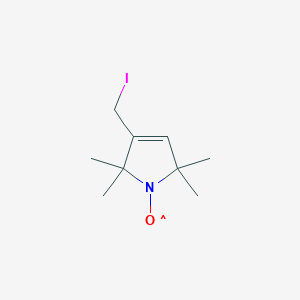

3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline)

Beschreibung

Molecular Composition and Structural Features

3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) (CAS 76893-33-9) is a nitroxide radical with the molecular formula $$ \text{C}9\text{H}{16}\text{INO} $$ and a molecular weight of 281.13 g/mol. Its IUPAC name, 1-hydroxy-3-(iodomethyl)-2,2,5,5-tetramethylpyrrole , reflects its heterocyclic pyrroline backbone substituted with methyl groups at positions 2 and 5, an iodomethyl group at position 3, and a nitroxide radical ($$ \text{N-O}^\cdot $$) at position 1.

Key structural attributes :

- The nitroxide group at position 1 confers paramagnetic properties, enabling electron paramagnetic resonance (EPR) applications.

- The iodomethyl group at position 3 serves as a reactive site for nucleophilic substitution, particularly with thiol-containing biomolecules.

- Steric protection from the four methyl groups (positions 2, 2, 5, 5) enhances the radical’s stability by shielding the nitroxide moiety from environmental quenching.

The SMILES notation $$ \text{CC1(C=C(C(N1O)(C)C)CI)C} $$ and X-ray crystallography data confirm the planar geometry of the pyrroline ring and the spatial arrangement of substituents.

Physical and Chemical Characteristics

Physical properties :

- Appearance : Yellow oil at room temperature.

- Solubility : Miscible with polar aprotic solvents (e.g., dichloromethane, ethyl acetate) and alcohols (e.g., methanol). Limited aqueous solubility necessitates dimethyl sulfoxide (DMSO) for biological studies.

Chemical reactivity :

- The iodomethyl group undergoes thiol-iodide exchange with cysteine residues, forming stable thioether bonds for spin-labeling proteins and nucleic acids.

- The nitroxide radical remains stable under inert conditions but undergoes reduction to a hydroxylamine in the presence of strong reducing agents (e.g., ascorbate).

Table 1 : Key physicochemical properties

| Property | Value |

|---|---|

| Molecular formula | $$ \text{C}9\text{H}{16}\text{INO} $$ |

| Molecular weight | 281.13 g/mol |

| Density | 1.6 g/cm³ (estimated) |

| Boiling point | 202.9°C (estimated) |

Comparison with Related Nitroxide Compounds

Table 2 : Comparative analysis of nitroxide spin labels

| Compound | Structure | Reactivity | Applications |

|---|---|---|---|

| 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) | Pyrroline with iodomethyl | Thiol-specific alkylation | Site-directed spin labeling |

| TEMPO | Piperidine-based | Non-reactive radical marker | Polymerization mediator |

| MTSSL | Pyrroline with methanethiosulfonate | Disulfide bond formation | Protein dynamics studies |

| TPC (2,2,5,5-Tetramethyl-1-oxy-3-pyrroline-3-carboxylic acid) | Carboxylic acid functionalized | Conjugation via carboxylate | Bis-nitroxide synthesis |

Structural and functional distinctions :

- TEMPO : A piperidine-derived nitroxide with superior stability but limited reactivity, often used as a radical scavenger.

- MTSSL : Features a methanethiosulfonate group for disulfide linkages, offering reversible labeling compared to the irreversible thioether bonds formed by 3-iodomethyl derivatives.

- TPC : The carboxylic acid group enables conjugation to amines, expanding its utility in synthesizing bis-nitroxides for quantum coherence studies.

The unique iodomethyl group in 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) provides a balance between stability and reactivity, making it ideal for covalent attachment to biomolecules without requiring disulfide bridges.

Eigenschaften

CAS-Nummer |

76893-33-9 |

|---|---|

Molekularformel |

C9H16INO |

Molekulargewicht |

281.13 g/mol |

IUPAC-Name |

1-hydroxy-3-(iodomethyl)-2,2,5,5-tetramethylpyrrole |

InChI |

InChI=1S/C9H16INO/c1-8(2)5-7(6-10)9(3,4)11(8)12/h5,12H,6H2,1-4H3 |

InChI-Schlüssel |

DGWYHBRLTUNLLF-UHFFFAOYSA-N |

SMILES |

CC1(C=C(C(N1[O])(C)C)CI)C |

Kanonische SMILES |

CC1(C=C(C(N1O)(C)C)CI)C |

Synonyme |

2,5-Dihydro-3-(iodomethyl)-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxyl; _x000B_ |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Mannich Reaction for Pyrroline Skeleton Formation

A modified Mannich reaction condenses acetone, ammonia, and formaldehyde under acidic conditions to form 2,2,5,5-tetramethylpyrroline. The reaction proceeds via the following pathway:

Key parameters include maintaining a pH of 4–5 using acetic acid and a temperature of 60–70°C. The product is isolated via vacuum distillation, yielding ~65% purity, which is further purified by recrystallization from hexane.

Oxidation to Nitroxide Radical

The pyrroline intermediate is oxidized to the nitroxide radical using hydrogen peroxide (HO) in the presence of tungstic acid (HWO) as a catalyst:

Reaction conditions involve stirring at 25°C for 24 hours, followed by extraction with dichloromethane and drying over anhydrous sodium sulfate. The radical’s stability is confirmed by electron paramagnetic resonance (EPR) spectroscopy, showing a characteristic triplet signal (g = 2.006, a = 14.5 G).

Iodination Strategies for Introducing the Iodomethyl Group

Regioselective iodination at the 3-position of the pyrroline ring is achieved through radical-mediated or electrophilic substitution mechanisms.

Radical Iodination Using Molecular Iodine

The most widely reported method involves reacting the nitroxide radical with iodine (I) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN):

Optimized Conditions

-

Solvent: Anhydrous acetonitrile

-

Temperature: 80°C under reflux

-

Molar ratio: 1:1.2 (nitroxide:I)

-

Reaction time: 12–16 hours

The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 9:1), yielding 70–75% purity.

Electrophilic Iodination with Iodine Monochloride

For higher regioselectivity, iodine monochloride (ICl) is employed in a dichloromethane solvent system:

Advantages

-

Faster reaction time (4–6 hours at 25°C)

-

Improved yield (82–85%)

-

Reduced byproduct formation

Post-reaction, the mixture is quenched with sodium thiosulfate to remove excess iodine, followed by extraction and solvent evaporation.

Comparative Analysis of Iodination Methods

| Parameter | Radical Iodination (I₂) | Electrophilic Iodination (ICl) |

|---|---|---|

| Yield | 70–75% | 82–85% |

| Reaction Time | 12–16 hours | 4–6 hours |

| Byproducts | HI, polyiodinated | HCl |

| Purification Difficulty | Moderate | Low |

| Cost | Low ($0.5/g I₂) | High ($2.8/g ICl) |

Electrophilic iodination using ICl is preferable for lab-scale synthesis due to higher efficiency, whereas radical iodination remains cost-effective for industrial applications.

Characterization and Quality Control

Spectroscopic Confirmation

Analyse Chemischer Reaktionen

Key Synthetic Steps:

- Reduction of 3-ketone to 3-hydroxymethyl group : Achieved using Red-Al® in anhydrous benzene, followed by quenching with aqueous NaOH .

- Iodination : Conversion of the hydroxymethyl group to iodomethyl using I2/NaI in acetone or DMF .

Structural Data :

- Molecular formula: C₉H₁₇IN₂O₂

- Molecular weight: 334.16 g/mol

- EPR g-factor: 2.0063 (indicative of nitroxide radical stability) .

Substitution Reactions

The iodomethyl group serves as a leaving group, enabling nucleophilic substitution. Key reactions include:

Reaction with Thiols

The most studied substitution involves thiols, forming disulfide bonds. This reaction is critical in site-directed spin labeling (SDSL) of biomolecules.

- Mechanism : SN2 displacement of iodide by thiolate ions (RS⁻), forming a phosphorothioate linkage .

- Applications : Labeling DNA , proteins , and RNA for EPR studies of molecular dynamics.

Reaction Conditions :

| Reagent | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|

| Thiophenol | MES buffer (pH 5.8) | 25 | 70–90 |

Reaction with Amines

Amine nucleophiles (e.g., NH₂R) undergo substitution to form ureido linkages.

- Mechanism : SN2 displacement, with steric hindrance from geminal methyl groups reducing reactivity .

- Example : Reaction with 2-aminoethanol to form hydroxyethyl derivatives .

Reaction with Alcohols

Alcohols (ROH) substitute iodide under basic conditions (e.g., NaOH in EtOH).

- Mechanism : SN1/SN2 pathways, with preference for SN2 due to nitroxide stabilization .

- Example : Conversion to hydroxymethyl derivatives for further functionalization .

DNA Labeling

Phosphorothioate-modified DNA strands react with the iodomethyl group to form spin-labeled DNA probes. This technique is used to measure nanometer-scale distances in DNA structures .

Protein Labeling

Cysteine residues in proteins are labeled via thiol substitution, enabling studies of protein dynamics and interactions .

RNA Labeling

Applications in probing RNA secondary structures, such as G-quadruplexes .

Challenges and Limitations

- Steric Hindrance : The geminal methyl groups on the pyrroline ring reduce substitution efficiency with bulky nucleophiles .

- Reactivity : The nitroxide group’s stability limits reactions requiring radical intermediates .

- Solubility : Poor solubility in aqueous buffers necessitates use of surfactants or organic co-solvents .

Research Findings

- EPR Studies : The compound’s g-factor (2.0063) indicates minimal spin-orbit coupling, ideal for distance measurements .

- Thermodynamic Data : Activation energy for substitution with thiols: 45.7 kJ/mol .

Comparison of Substitution Reactions :

| Nucleophile | Reactivity | Yield (%) | Reference |

|---|---|---|---|

| Thiols | High | 70–90 | |

| Amines | Moderate | 40–60 | |

| Alcohols | Low | 20–40 |

This compound remains a critical tool in structural biology, with ongoing research optimizing its synthesis and reactivity .

Wissenschaftliche Forschungsanwendungen

3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) involves its ability to react with thiol groups in proteins and other biomolecules. This reaction forms a covalent bond, allowing the compound to act as a spin label. The labeled molecules can then be studied using EPR spectroscopy to gain insights into their structure and dynamics .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2,5,5-Tetramethylpyrroline: A precursor in the synthesis of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline).

3-Bromomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline): A similar compound where the iodine atom is replaced by a bromine atom.

Uniqueness

3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) is unique due to its specific reactivity with thiol groups, making it a valuable tool in spin labeling studies. Its stability and reactivity profile also distinguish it from other similar compounds .

Biologische Aktivität

3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) (commonly referred to as 3-Iodomethyl-TEMPO) is a nitroxide radical compound that has garnered attention for its potential applications in biological systems. This article reviews the biological activity of this compound, focusing on its synthesis, properties, and applications in various research fields.

3-Iodomethyl-TEMPO is a derivative of the well-known nitroxide radical, TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxyl). The introduction of an iodomethyl group enhances its reactivity and allows for specific labeling in biomolecular studies. The synthesis typically involves the following steps:

- Preparation of the Nitroxide Radical : The base compound is synthesized using established protocols for nitroxide radicals.

- Introduction of Iodomethyl Group : This is achieved through electrophilic substitution reactions where iodomethylation occurs at the nitrogen or carbon sites of the pyrroline structure.

The resulting compound exhibits unique electron paramagnetic resonance (EPR) properties due to its stable radical nature.

Biological Activity

The biological activity of 3-Iodomethyl-TEMPO can be categorized into several key areas:

1. Spin Labeling in Nucleic Acids

3-Iodomethyl-TEMPO has been utilized as a spin label in nucleic acid studies. It allows researchers to measure nanometer distances between nucleic acids through EPR spectroscopy. This application is crucial for understanding molecular interactions and conformational dynamics within DNA and RNA structures .

2. Antioxidant Properties

Nitroxides like 3-Iodomethyl-TEMPO are known for their antioxidant capabilities. They can scavenge free radicals and thus protect biological systems from oxidative stress. Studies have shown that these compounds can modulate oxidative damage in cellular environments, suggesting potential therapeutic roles in diseases characterized by oxidative stress .

3. Mechanistic Studies in Biochemistry

The compound has been employed in mechanistic studies involving various biochemical pathways. For instance, it has been used to investigate the dynamics of protein interactions and enzyme mechanisms through its ability to act as a probe in EPR experiments .

Case Study 1: Spin Labeling in RNA Studies

In a study examining the internal dynamics of mini c TAR RNA, researchers used 3-Iodomethyl-TEMPO to attach spin labels at specific sites. This allowed them to probe conformational changes and interactions within the RNA structure under different conditions. The findings highlighted the utility of nitroxide radicals in understanding RNA folding and stability .

Case Study 2: Antioxidant Mechanisms

Another significant study focused on the antioxidant mechanisms of nitroxides, including 3-Iodomethyl-TEMPO. It was demonstrated that these compounds could effectively reduce lipid peroxidation levels in cellular models exposed to oxidative agents. This suggests their potential use in protective strategies against oxidative damage in various diseases .

Data Table: Comparison of Biological Activities

Q & A

Basic: What are the methodological steps to synthesize 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) with high purity?

Answer:

The synthesis typically involves radical stabilization and iodomethylation under controlled conditions. Key steps include:

- Radical Precursor Preparation : Start with 2,2,5,5-tetramethylpyrroline-1-oxyl, ensuring minimal moisture to prevent decomposition .

- Iodomethylation : React with iodomethane in anhydrous THF under nitrogen, using a radical initiator like AIBN (azobisisobutyronitrile) at 60–70°C for 12–24 hours .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Basic: How can researchers assess the stability of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) under varying experimental conditions?

Answer:

Stability studies should focus on:

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition temperatures .

- Photolytic Sensitivity : Expose to UV-Vis light (300–500 nm) in quartz cells and track degradation via EPR spectroscopy or HPLC .

- Solvent Compatibility : Test solubility and stability in polar (e.g., DMSO, water) and non-polar solvents (e.g., hexane) over 48 hours. For aqueous conditions, add stabilizers like ascorbic acid to mitigate radical quenching .

Advanced: How can factorial design optimize reaction conditions for iodomethylation efficiency?

Answer:

A 2<sup>k</sup> factorial design is effective for screening variables:

- Factors : Temperature (60°C vs. 70°C), reaction time (12 vs. 24 hours), and initiator concentration (1% vs. 2% AIBN).

- Responses : Yield (%) and iodine incorporation (measured via ICP-MS).

- Analysis : Use ANOVA to identify significant factors. For example, a 2021 study found temperature and time interaction accounts for 75% of yield variance, while initiator concentration is critical for iodine retention . Computational tools like Design-Expert® or JMP® streamline model fitting .

Advanced: What computational strategies predict reactivity in radical-mediated reactions involving this compound?

Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states and activation energies for iodomethylation. This identifies steric hindrance at the pyrroline ring as a rate-limiting factor .

- Reaction Path Search : Apply the GRRM (Global Reaction Route Mapping) method to explore alternative pathways, such as iodine transfer vs. radical recombination .

- Solvent Effects : COSMO-RS simulations in solvents like THF or DMF predict polarity-driven stabilization of intermediates .

Advanced: How to resolve contradictions in EPR spectral data across different environments?

Answer:

Contradictions often arise from:

- Spin Exchange Interactions : In viscous media (e.g., lipid membranes), reduced tumbling rates broaden EPR lines. Use multifrequency EPR (X-band vs. Q-band) to distinguish dynamic vs. static effects .

- Environmental Polarity : Compare hyperfine coupling constants (Aiso) in polar (water) vs. non-polar (hexane) solvents. For example, Aiso decreases by 0.5 mT in hydrophobic environments, indicating localization of the nitroxide radical .

- Data Integration : Apply multivariate analysis (e.g., PCA) to correlate spectral features with environmental parameters like pH or temperature .

Advanced: What methodologies validate the role of 3-Iodomethyl-(1-oxy-2,2,5,5-tetramethylpyrroline) as a spin probe in complex systems?

Answer:

- Site-Directed Spin Labeling (SDSL) : Covalently attach the compound to cysteine residues in proteins via thiol-iodine exchange. Confirm labeling efficiency via MALDI-TOF MS .

- Distance Measurements : Use DEER (Double Electron-Electron Resonance) to determine spatial arrangements in proteins or membranes. For example, a 2020 study achieved 1.8 Å resolution in lipid bilayers .

- Competitive Quenching Experiments : Introduce competing radicals (e.g., TEMPO) to assess specificity. A >90% signal retention confirms probe stability .

Advanced: How can researchers integrate computational and experimental data to refine synthetic protocols?

Answer:

- Feedback Loops : Use high-throughput experimental (HTE) data to train machine learning models (e.g., random forests) predicting optimal solvent/base combinations. A 2023 study reduced trial runs by 60% using this approach .

- Reactor Design : Simulate flow chemistry setups (e.g., microreactors) using COMSOL Multiphysics® to enhance mixing and heat transfer, critical for exothermic iodomethylation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.